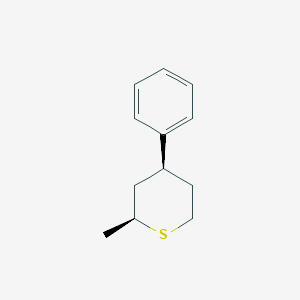
4,4-Bis(4-methoxyphenyl)oxane-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Bis(4-methoxyphenyl)oxane-2,6-dione is an organic compound with the molecular formula C17H16O4 It is known for its unique structure, which includes two methoxyphenyl groups attached to an oxane-2,6-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(4-methoxyphenyl)oxane-2,6-dione typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by cyclization. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium ethoxide or potassium carbonate
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反应分析
Types of Reactions
4,4-Bis(4-methoxyphenyl)oxane-2,6-dione can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxane-2,6-dione core can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4,4-Bis(4-methoxyphenyl)oxane-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its stability and functional groups.
作用机制
The mechanism of action of 4,4-Bis(4-methoxyphenyl)oxane-2,6-dione involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and π-π interactions, while the oxane-2,6-dione core can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4,4-Bis(4-hydroxyphenyl)oxane-2,6-dione: Similar structure but with hydroxy groups instead of methoxy groups.
4,4-Bis(4-chlorophenyl)oxane-2,6-dione: Similar structure but with chloro groups instead of methoxy groups.
4,4-Bis(4-nitrophenyl)oxane-2,6-dione: Similar structure but with nitro groups instead of methoxy groups.
Uniqueness
4,4-Bis(4-methoxyphenyl)oxane-2,6-dione is unique due to its methoxy groups, which can enhance its solubility and reactivity compared to its analogs. The presence of methoxy groups also allows for further functionalization, making it a versatile compound for various applications.
属性
CAS 编号 |
79564-33-3 |
|---|---|
分子式 |
C19H18O5 |
分子量 |
326.3 g/mol |
IUPAC 名称 |
4,4-bis(4-methoxyphenyl)oxane-2,6-dione |
InChI |
InChI=1S/C19H18O5/c1-22-15-7-3-13(4-8-15)19(11-17(20)24-18(21)12-19)14-5-9-16(23-2)10-6-14/h3-10H,11-12H2,1-2H3 |
InChI 键 |
UGMJMEVYADPJQC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2(CC(=O)OC(=O)C2)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B14441304.png)
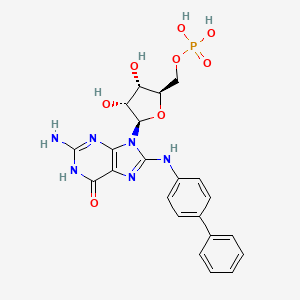

![N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14441320.png)
![3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide](/img/structure/B14441321.png)
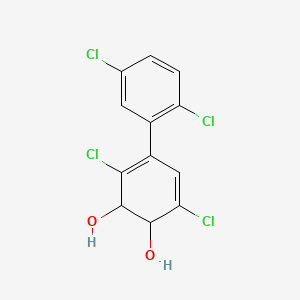
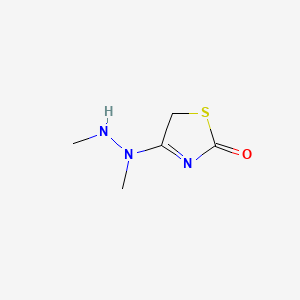
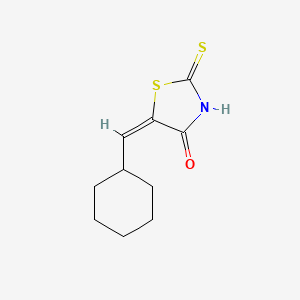
![6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14441349.png)
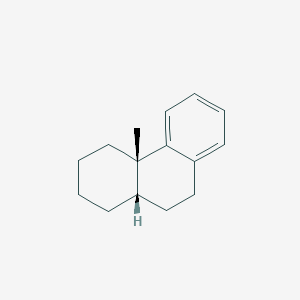
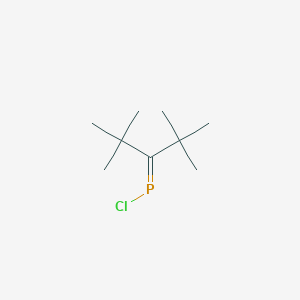
![1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene](/img/structure/B14441368.png)
